molecular formula C8H5Br2FO B6204506 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one CAS No. 1427417-14-8

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one

Cat. No.: B6204506
CAS No.: 1427417-14-8
M. Wt: 295.93 g/mol
InChI Key: JJQJALHQEOOIGX-UHFFFAOYSA-N
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Description

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one typically involves the bromination of 1-(2-bromo-6-fluorophenyl)ethan-1-one. One common method includes the reaction of 1-(2-bromo-6-fluorophenyl)ethan-1-one with bromine in the presence of acetic acid. The reaction is carried out at room temperature and the product is isolated by concentration under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one involves its interaction with biological molecules. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-bromo-1-(4-fluorophenyl)ethan-1-one
  • 1-(2-bromo-6-fluorophenyl)ethanone

Uniqueness

2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1427417-14-8

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

2-bromo-1-(2-bromo-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Br2FO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2

InChI Key

JJQJALHQEOOIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CBr)F

Purity

95

Origin of Product

United States

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